molecular formula C9H22BF4P B11823512 2,2,4,4-Tetramethylpentan-3-ylphosphanium;tetrafluoroborate

2,2,4,4-Tetramethylpentan-3-ylphosphanium;tetrafluoroborate

Cat. No.: B11823512
M. Wt: 248.05 g/mol
InChI Key: ZMGREDLNDWHBBV-UHFFFAOYSA-O
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Description

Di-tert-butylmethylphosphonium tetrafluoroborate is an organic phosphonium salt with the chemical formula C9H22BF4P. It is commonly used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Di-tert-butylmethylphosphonium tetrafluoroborate can be synthesized through the reaction of di-tert-butylmethylphosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:

(tBu)2PMe+HBF4(tBu)2PMeHBF4(t-Bu)_2PMe + HBF_4 \rightarrow (t-Bu)_2PMeHBF_4 (t−Bu)2​PMe+HBF4​→(t−Bu)2​PMeHBF4​

In industrial production, the process is scaled up, and the reaction conditions are optimized to maximize efficiency and minimize costs. The compound is usually purified through recrystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Di-tert-butylmethylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Mechanism of Action

The mechanism by which di-tert-butylmethylphosphonium tetrafluoroborate exerts its effects is primarily through its role as a ligand in catalytic reactions. The phosphonium group can coordinate with metal centers, facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and catalysts used .

Comparison with Similar Compounds

Di-tert-butylmethylphosphonium tetrafluoroborate can be compared with other similar compounds, such as:

  • Tri-tert-butylphosphonium tetrafluoroborate
  • Tricyclohexylphosphine tetrafluoroborate
  • Tributylphosphine tetrafluoroborate

These compounds share similar structural features but differ in their reactivity and applications. Di-tert-butylmethylphosphonium tetrafluoroborate is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes .

Properties

Molecular Formula

C9H22BF4P

Molecular Weight

248.05 g/mol

IUPAC Name

2,2,4,4-tetramethylpentan-3-ylphosphanium;tetrafluoroborate

InChI

InChI=1S/C9H21P.BF4/c1-8(2,3)7(10)9(4,5)6;2-1(3,4)5/h7H,10H2,1-6H3;/q;-1/p+1

InChI Key

ZMGREDLNDWHBBV-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C(C(C)(C)C)[PH3+]

Origin of Product

United States

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